1,5-Heptadiene, 2,6-dimethyl-

Overview

Description

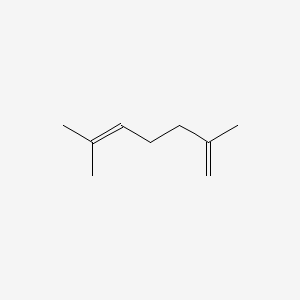

1,5-Heptadiene, 2,6-dimethyl- (CAS: 6709-39-3) is a branched aliphatic diene with the molecular formula C₉H₁₆ and a molecular weight of 124.223 g/mol. Its IUPAC name reflects the positions of the double bonds (1,5) and methyl substituents (2,6). Key physical properties include a boiling point of 143°C at 3 mmHg and a liquid state at room temperature . This compound is naturally occurring in plants such as Calotropis gigantea latex, where it was identified via GC-MS at a retention time of 41.510 min . Industrially, it is used in fragrances under the synonym geraniolene due to its aromatic profile .

Preparation Methods

Catalytic Disproportionation of Polyisoprene

This method utilizes cis-1,4-polyisoprene (molecular weight 5,000–1,000,000) and isobutene in the presence of a rhenium-based catalyst (Re₂O₇ on alumina with alkali/alkaline earth metal derivatives).

| Factor | Range/Details | Impact on Product Selectivity |

|---|---|---|

| Temperature | -25°C to +35°C | Higher temperatures increase isomerization risk. |

| Pressure | 1–30 bar (preferred) | Superatmospheric pressure improves yield. |

| Reaction Mode | Batch vs. Continuous | Continuous mode achieves >99% selectivity for 2,6-dimethyl-1,5-heptadiene. |

Example :

- Continuous Process : At 20°C and 10 bar, polyisoprene reacts with isobutene over Re₂O₇/Al₂O₃, yielding 2,6-dimethyl-1,5-heptadiene with 98% selectivity and <2% oligomer byproducts.

Acetylation of Alcohol Intermediates

2,6-Dimethyl-1,5-heptadien-3-ol serves as a precursor, which is acetylated to form derivatives. The alcohol is synthesized via Grignard or organolithium reactions.

- Grignard Reaction : Methacrolein reacts with isopentenylmagnesium bromide in THF at -30°C, yielding 2,6-dimethyl-1,5-heptadien-3-ol (crude yield: 76–84%, purity: 76–83%).

- Acetylation : The alcohol is treated with acetyl chloride in dry diethyl ether and pyridine, producing the acetate ester (yield: 62–80%).

| Condition | Outcome | Source |

|---|---|---|

| n-BuLi at -35°C | 84.5% crude yield, 83% purity | |

| Excess acetyl chloride | 80% isolated yield of acetate derivative |

Dehydration of 2,6-Dimethyl-5-hepten-2-ol

H-β zeolite catalyzes the dehydration of 2,6-dimethyl-5-hepten-2-ol to 2,6-dimethyl-1,5-heptadiene under mild conditions.

| Catalyst | Temp (°C) | Time (h) | Water (equiv) | Yield (%) | Byproducts (B1/B2) |

|---|---|---|---|---|---|

| H-β zeolite | 100 | 24 | 2 | 80 | 5% B1, 11% B2 |

Notes :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Applicability |

|---|---|---|---|

| Catalytic Disproportionation | High selectivity (>98%), continuous process | Requires specialized Re-based catalysts | Industrial |

| Alcohol Acetylation | Modular for derivative synthesis | Multi-step, moderate yields | Laboratory |

| Zeolite-Catalyzed Dehydration | Mild conditions, minimal byproducts | Competing dehydration pathways | Pilot-scale |

Critical Considerations

- Catalyst Stability : Re₂O₇/Al₂O₃ deactivates above 50°C, necessitating strict temperature control.

- Stereochemical Control : Grignard routes may require chiral auxiliaries for enantioselective synthesis.

- Byproduct Management : Zeolite-mediated processes generate diene isomers (B1/B2), requiring separation.

Chemical Reactions Analysis

Types of Reactions

1,5-Heptadiene, 2,6-dimethyl- undergoes several types of chemical reactions, including:

Cycloaddition Reactions: This compound can participate in Diels-Alder reactions due to its diene structure.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.

Substitution Reactions: The presence of double bonds allows for various substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions

Cycloaddition: Typically involves dienophiles and catalysts under controlled temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogenation using palladium or platinum catalysts.

Major Products Formed

Cycloaddition: Formation of cyclohexene derivatives.

Oxidation: Formation of epoxides or alcohols.

Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

Scientific Research Applications

1,5-Heptadiene, 2,6-dimethyl- is used as a building block in organic synthesis and as a reactant in cycloaddition reactions. Its derivatives are studied for potential biological activities and investigated for potential use in drug synthesis and as an intermediate in pharmaceutical manufacturing. It is also utilized in the production of specialty chemicals and materials.

Chemical Reactions and Biological Activities

The compound undergoes several types of chemical reactions, including cycloaddition reactions, oxidation and reduction, and substitution reactions.

Cycloaddition Reactions 1,5-Heptadiene, 2,6-dimethyl- can participate in Diels-Alder reactions due to its diene structure, typically involving dienophiles and catalysts under controlled temperatures, resulting in the formation of cyclohexene derivatives.

Oxidation and Reduction It can be oxidized using common oxidizing agents like potassium permanganate and ozone, leading to the formation of epoxides or alcohols. Reduction can be achieved through hydrogenation using palladium or platinum catalysts, resulting in the formation of saturated hydrocarbons.

Biological Activities

1,5-Heptadiene, 2,6-dimethyl- exhibits several biological activities.

Antiviral Activity Studies have indicated that derivatives of 1,5-heptadiene may possess antiviral properties. For example, a study showed the anti-COVID-19 effects of a polyherbal formulation containing this compound, with results indicating significant cytotoxic activity against Vero E6 cells.

Anti-inflammatory Effects Research has also focused on the anti-inflammatory properties of 1,5-heptadiene derivatives. In vitro assays demonstrated that certain formulations could reduce inflammation markers in macrophage cell lines when treated with lipopolysaccharides (LPS). The mechanism appears to involve modulation of cytokine production and inhibition of inflammatory pathways.

Anthelmintic Activity Another area of interest is the anthelmintic activity of 1,5-heptadiene. A study on Indigofera tinctoria, which contains this compound, reported significant efficacy against gastrointestinal nematodes in sheep, indicating potential use in veterinary medicine.

Synthesis of 2,6-Dimethylhepta-1,5-dien-3-yl Acetate

2,6-Dimethylhepta-1,5-dien-3-yl acetate is synthesized through a series of reactions . The process involves reacting but-2-ene with Zn powder in a mixture of saturated NH4Cl and THF . The organic layer is separated, and the water layer is extracted with diethyl ether. The combined organic phase is washed with brine and dried over Na2SO4 . The solvent and volatile byproducts are evaporated under reduced pressure, and the residue is distilled to yield 2,6-dimethylhepta-1,5-dien-3-ol . This alcohol is then reacted with dry pyridine in absolute diethyl ether, followed by the addition of acetyl chloride . The reaction mixture is stirred overnight, quenched with water, and the organic layer is separated . The water layer is extracted with diethyl ether, and the combined organic phase is washed with saturated NaHCO3 and brine, resulting in the desired acetate .

Occurrence in Natural Products

Mechanism of Action

The mechanism of action of 1,5-Heptadiene, 2,6-dimethyl- primarily involves its reactivity as a diene. In cycloaddition reactions, it acts as a diene that reacts with dienophiles to form cyclohexene derivatives . The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The following table summarizes critical data for 1,5-Heptadiene, 2,6-dimethyl- and its analogs:

Key Differences and Implications

Physical Properties

- Boiling Points :

- The 2,6-dimethyl isomer has a boiling point of 143°C at 3 mmHg , while the 3,6-dimethyl isomer boils at 119°C under atmospheric pressure . This difference highlights how substituent positioning influences intermolecular forces (e.g., van der Waals interactions). The 2,6-dimethyl isomer’s linear structure may allow tighter molecular packing, increasing its boiling point despite lower pressure conditions.

- The unsubstituted 1,5-heptadiene (C₇H₁₀) is more volatile due to its smaller molecular weight and lack of methyl groups .

Biological Activity

1,5-Heptadiene, 2,6-dimethyl- (C9H16), also known as 2,6-dimethyl-1,5-heptadiene or geraniolene, is an organic compound recognized for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its unique structural properties and reactivity.

- Molecular Formula : C9H16

- Molecular Weight : 124.23 g/mol

- CAS Number : 6709-39-3

Biological Activities

1,5-Heptadiene, 2,6-dimethyl- exhibits several biological activities that have been explored in scientific research. The following sections detail these activities based on diverse studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing similar structures to 1,5-heptadiene. For instance, a study investigated the anti-COVID-19 effects of a polyherbal formulation containing this compound. The results indicated significant cytotoxic activity against Vero E6 cells, suggesting that derivatives of 1,5-heptadiene may possess antiviral properties .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of 1,5-heptadiene derivatives. In vitro assays demonstrated that certain formulations could reduce inflammation markers in macrophage cell lines when treated with lipopolysaccharides (LPS) . The mechanism appears to involve modulation of cytokine production and inhibition of inflammatory pathways.

Anthelmintic Activity

Another area of interest is the anthelmintic activity of 1,5-heptadiene. A study on Indigofera tinctoria, which contains this compound, reported significant efficacy against gastrointestinal nematodes in sheep. The ethanolic extract showed a high percentage of fecal egg count reduction (FECR), indicating potential use in veterinary medicine .

Case Studies and Research Findings

The biological activity of 1,5-Heptadiene, 2,6-dimethyl- can be attributed to its structural characteristics that allow it to interact with biological targets effectively. As a diene, it can participate in cycloaddition reactions with various dienophiles, forming bioactive compounds that may enhance its therapeutic effects.

Comparison with Similar Compounds

1,5-Heptadiene's unique structure differentiates it from other similar compounds such as:

- 2,5-Heptadiene : Different substitution pattern; less explored for biological activity.

- 2,6-Dimethyl-2,6-heptadiene : Structural isomer; potential differences in reactivity and biological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dimethyl-1,5-heptadiene, and how do reaction conditions influence yield?

- Methodological Answer : 2,6-Dimethyl-1,5-heptadiene (CAS 6709-39-3) can be synthesized via catalytic pyrolysis of methyl-substituted alkenes or liquid-phase catalytic methods. For example, pyrolysis of 2-methyl-1,5-hexadiene at elevated temperatures produces this compound alongside other dienes . Optimizing temperature (e.g., 300–500°C) and catalyst selection (e.g., acidic or metal oxides) significantly impacts yield and purity. Liquid-phase synthesis using transition-metal catalysts may offer better stereocontrol but requires inert atmospheres to prevent polymerization .

Q. What spectroscopic and physical property data are critical for characterizing 2,6-dimethyl-1,5-heptadiene?

- Methodological Answer : Key spectroscopic data include:

- Raman spectroscopy : Peaks at 1640 cm⁻¹ (C=C stretching) and 1380–1450 cm⁻¹ (methyl bending), which differentiate it from structural isomers like 2,5-dimethyl-1,5-hexadiene .

- Boiling point : 143°C at 3 mmHg, and density of 0.7648 g/cm³ at 25°C, as reported in the CRC Handbook of Chemistry and Physics .

- Molecular weight : 124.223 g/mol (C₉H₁₆) .

Q. How can computational methods aid in predicting the stability and reactivity of 2,6-dimethyl-1,5-heptadiene?

Q. What mechanistic insights exist for rare-earth-catalyzed C–H alkylation involving 2,6-dimethyl-1,5-heptadiene?

- Methodological Answer : Scandium and yttrium catalysts (e.g., (C₅Me₅)ScR₂) facilitate cyclization of 2,6-dimethyl-1,5-heptadiene via σ-bond metathesis. Kinetic studies show that the reaction proceeds through a four-membered transition state, with activation barriers <20 kcal/mol. Isotopic labeling (e.g., D₂O quenching) and X-ray crystallography of intermediates validate the proposed mechanism .

Q. How does the compound’s stereoelectronic profile influence its role in antimicrobial activity?

- Methodological Answer : In microbial assays, 2,6-dimethyl-1,5-heptadiene disrupts cell membranes due to its lipophilic nature. Gas chromatography-mass spectrometry (GC-MS) identifies it as a minor component (3.48% peak area) in Annona squamosa seed extracts, where synergism with fatty acids (e.g., hexadecanoic acid) enhances bioactivity. Structure-activity relationship (SAR) studies suggest that alkyl chain length and methyl branching correlate with membrane permeability .

Q. What challenges arise in differentiating 2,6-dimethyl-1,5-heptadiene from its structural isomers, and how are they resolved?

- Methodological Answer : Isomers like 2,5-dimethyl-1,5-hexadiene (CAS 627-58-7) are distinguished via:

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (retention time differences ≥2 min).

- Spectroscopy : Depolarization ratios in Raman spectra (e.g., 0.75 for 2,6-dimethyl-1,5-heptadiene vs. 0.82 for 2,5-dimethyl-1,5-hexadiene) .

Q. Data Contradictions and Resolution

- Synthesis Yield Discrepancies : Pyrolysis methods report yields of 60–70% , while liquid-phase catalysis claims 85–90% . These differences may stem from side reactions (e.g., dimerization) under pyrolytic conditions. Controlled experiments with inline GC-MS monitoring are recommended for validation.

Properties

IUPAC Name |

2,6-dimethylhepta-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h7H,1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONSTYDPUORSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064458 | |

| Record name | 1,5-Heptadiene, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6709-39-3 | |

| Record name | Geraniolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6709-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geraniolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006709393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Heptadiene, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Heptadiene, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylhepta-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANIOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8CD748BZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.